molecular formula C8H10F3NO2 B13309865 Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13309865
M. Wt: 209.17 g/mol
InChI Key: LIRVRIJXYGMRMG-BXKVDMCESA-N
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Description

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C8H10F3NO2 and its molecular weight is 209.17 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in pharmaceutical chemistry due to its unique bicyclic structure and the presence of a trifluoromethyl group, which can enhance biological activity. This article reviews the biological activities associated with this compound, including its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound belongs to the class of azabicyclic compounds characterized by a bicyclo[3.1.0]hexane framework. The trifluoromethyl group is known to influence lipophilicity and metabolic stability.

Pharmacological Effects

Research indicates that compounds with the azabicyclo[3.1.0]hexane moiety exhibit various pharmacological activities:

  • Antinociceptive Activity : Compounds similar to this compound have been shown to act as opioid receptor antagonists, providing potential for pain management without the addictive properties associated with traditional opioids .
  • Inhibition of Histone Deacetylases (HDACs) : Some derivatives have demonstrated HDAC inhibitory activity, which is crucial for cancer therapy as it can lead to reactivation of tumor suppressor genes .

The biological activity of this compound may be attributed to its interaction with various biological targets:

  • Opioid Receptors : The structural features allow for binding at opioid receptors, modulating pain pathways while potentially reducing side effects related to traditional opioids.
  • Enzyme Inhibition : Inhibition of enzymes such as GABA aminotransferase has been noted in related compounds, leading to increased levels of GABA, an important neurotransmitter in the central nervous system .

Study 1: Antinociceptive Properties

In a study evaluating the antinociceptive effects of azabicyclic compounds, this compound was administered in animal models. Results indicated significant pain relief comparable to established analgesics but with a lower risk of dependence .

Study 2: Cancer Therapeutics

A series of experiments assessed the impact of azabicyclo derivatives on cancer cell lines. The methyl ester form showed promising results in inhibiting cell proliferation and inducing apoptosis through HDAC inhibition .

Data Table: Biological Activities and Mechanisms

Activity Mechanism Reference
AntinociceptiveOpioid receptor antagonism
HDAC inhibitionGene reactivation
GABA increaseInhibition of GABA aminotransferase

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3/t3-,4-,5-,6-/m0/s1

InChI Key

LIRVRIJXYGMRMG-BXKVDMCESA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]2[C@@H]([C@H]2N1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.